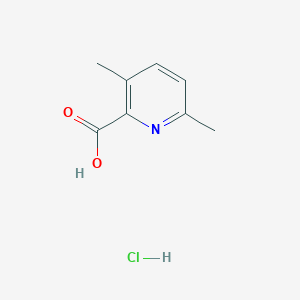

![molecular formula C19H16N4O2S3 B2874193 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 864922-81-6](/img/structure/B2874193.png)

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide” is a compound that has been studied for its potential analgesic properties . It is a selective activator for TWIK-related K+ (TREK) channels, which are potential targets for pain relief .

Synthesis Analysis

The compound is related to a series of 22 analogs of thiazole orange, a commercial cyanine dye with antileishmanial activity . These analogs were synthesized to increase the selectivity of such compounds while maintaining efficacy .

Molecular Structure Analysis

The compound binds to the cryptic binding site formed by P1 and TM4 in TREK-1, as suggested by computational modeling and experimental analysis . The carboxyl group of the compound is a structural determinant for binding to TREK-1/2 .

Chemical Reactions Analysis

The compound is part of a series of cyanines possessing substitutions on the quinolinium ring system . These cyanines displayed potency against Leishmania donovani axenic amastigotes .

Scientific Research Applications

Adenosine A3 Receptor Antagonism

Research has demonstrated that derivatives of thiadiazole, including compounds with methoxyphenyl and thiadiazole structures similar to the chemical , have been synthesized and evaluated as potent and selective antagonists for human adenosine A3 receptors. These compounds, particularly those with a methoxy group in the phenyl ring and specific N-acetyl or propionyl substitutions, have shown significant increases in binding affinity and selectivity for adenosine A3 receptors. The most potent antagonist in this series exhibited a Ki value of 0.79 nM at human adenosine A3 receptors, indicating strong antagonistic properties in functional assays related to cAMP biosynthesis, which is a key signal transduction pathway of adenosine A3 receptors. This suggests potential applications in research focused on the modulation of adenosine receptor activity and its implications in various physiological and pathological processes (Jung et al., 2004).

Photodynamic Therapy in Cancer Treatment

Another study on the applications of thiadiazole derivatives, particularly those containing benzenesulfonamide groups linked to Schiff bases and substituted zinc phthalocyanines, revealed significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds demonstrated high singlet oxygen quantum yields and good fluorescence properties, essential for Type II photosensitizers used in PDT. The research highlighted the remarkable potential of these compounds in treating cancer through photodynamic therapy, pointing towards their use as efficient photosensitizers in the medical field (Pişkin et al., 2020).

Antimicrobial and Antiviral Properties

Research on benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety has demonstrated good antimicrobial and antiviral activities. These compounds were found to be effective against tobacco mosaic virus (TMV) and several bacterial strains, including Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum (Rs). Specifically, some compounds showed anti-Xoo and anti-Rs effects surpassing those of standard drugs, suggesting potential applications in developing new antibacterial and antiviral agents (Tang et al., 2019).

Mechanism of Action

Safety and Hazards

While the compound has shown promising results in pain relief, the potential toxicity of these agents is a concern . Despite the high antileishmanial potency of the target compounds, their toxicity suggests that further information regarding the target(s) of these molecules is needed to aid their development as antileishmanials .

properties

IUPAC Name |

2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2S3/c1-11-3-8-14-15(9-11)27-18(20-14)21-16(24)10-26-19-22-17(23-28-19)12-4-6-13(25-2)7-5-12/h3-9H,10H2,1-2H3,(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXKDXNQZHSWPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=NS3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetohydrazide](/img/structure/B2874112.png)

![2-[[3-(Difluoromethoxy)phenyl]methylamino]propan-1-ol](/img/structure/B2874116.png)

![(2E)-N-butyl-2-cyano-2-({[(4-methylphenyl)sulfonyl]oxy}imino)ethanamide](/img/structure/B2874117.png)

![Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride](/img/structure/B2874118.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2874121.png)

![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2874122.png)

![N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B2874130.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide hydrochloride](/img/structure/B2874131.png)

![(2Z)-N-(5-chloro-2-methoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2874132.png)

![7-Methoxy-2,5-bis(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2874133.png)